

# Synthesis and Characterization of 1-[2-(Methylsulphonyl)phenyl]piperazine: A Technical Overview

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## Compound of Interest

	1-[2-(Methylsulphonyl)phenyl]piperazine
Compound Name:	(Methylsulphonyl)phenyl)piperazine
Cat. No.:	B1310665

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This technical guide provides a summary of the available information on the synthesis and characterization of the compound **1-[2-(Methylsulphonyl)phenyl]piperazine**. This molecule belongs to the phenylpiperazine class of compounds, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide range of biologically active molecules.

## Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is crucial for its application in research and development. The key physicochemical data for the hydrochloride salt of **1-[2-(Methylsulphonyl)phenyl]piperazine** are summarized below.

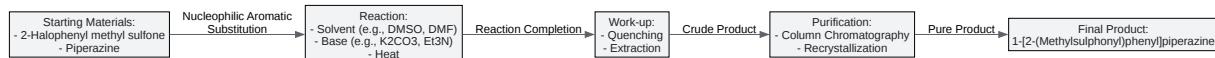
Property	Value
CAS Number	1209826-41-4 (for HCl salt)
Molecular Formula	C <sub>11</sub> H <sub>17</sub> ClN <sub>2</sub> O <sub>2</sub> S
Molar Mass	276.78 g/mol

# Synthesis of Phenylpiperazine Derivatives: A General Approach

While a specific, detailed experimental protocol for the synthesis of **1-[2-(Methylsulphonyl)phenyl]piperazine** is not readily available in the surveyed literature, the general synthesis of N-arylpiperazines can be approached through several established methods. One of the most common strategies is the nucleophilic aromatic substitution (S<sub>N</sub>A<sub>r</sub>) reaction.

This reaction typically involves the coupling of a piperazine derivative with an activated aryl halide. The presence of an electron-withdrawing group, such as the methylsulphonyl group in the target molecule, on the aromatic ring is crucial for activating the ring towards nucleophilic attack by the piperazine nitrogen.

Below is a generalized workflow for such a synthesis.



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Caption: Generalized workflow for the synthesis of N-arylpiperazines.

## Characterization of Phenylpiperazine Derivatives

The structural elucidation and confirmation of purity for synthesized phenylpiperazine derivatives rely on a suite of standard analytical techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR are fundamental for determining the chemical structure. The proton NMR would show characteristic signals for the aromatic protons, the piperazine ring protons, and the methyl group of the sulphonyl moiety. The carbon NMR would provide information on the number and types of carbon atoms present.

- Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.
- Melting Point Analysis: The melting point of a solid compound is a key indicator of its purity. A sharp melting point range is indicative of a pure substance.

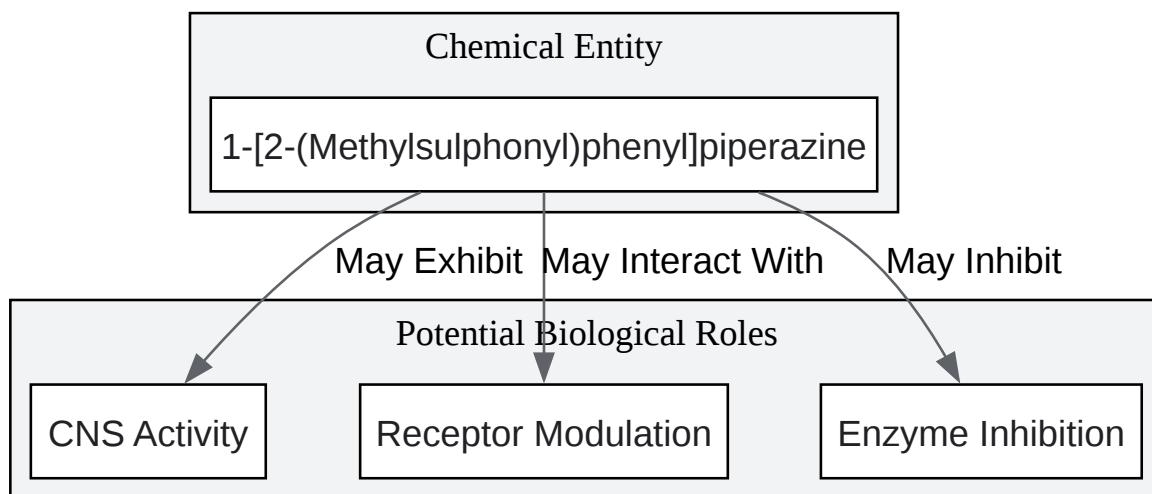
## Biological Activity of Phenylpiperazine Derivatives

The phenylpiperazine scaffold is a well-established pharmacophore found in numerous drugs with a wide range of biological activities. These activities often stem from the interaction of the piperazine nitrogen and the substituted phenyl ring with various biological targets. Derivatives of phenylpiperazine have been reported to exhibit activities including, but not limited to:

- Antidepressant
- Antipsychotic
- Anxiolytic
- Antihistaminic

The specific biological activity of **1-[2-(Methylsulphonyl)phenyl]piperazine** has not been detailed in the available literature. Further research would be required to elucidate its pharmacological profile and potential therapeutic applications.

Below is a conceptual diagram illustrating the relationship between the chemical scaffold and its potential biological roles.



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Caption: Potential biological roles of phenylpiperazine derivatives.

In conclusion, while specific experimental data for **1-[2-(Methylsulphonyl)phenyl]piperazine** is limited in the public domain, this guide provides a framework for its synthesis and characterization based on established principles for this class of compounds. Further empirical research is necessary to fully detail its synthetic protocol, physicochemical properties, and biological activity.

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